6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
The compound 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Position 1: A 2-fluorophenyl group.
- Position 4: A trifluoromethyl (-CF₃) group.
- Position 6: A 4-(difluoromethoxy)-3-methoxyphenyl substituent.
Properties
IUPAC Name |
6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6N3O2/c1-31-18-8-11(6-7-17(18)32-20(23)24)15-9-13(21(25,26)27)12-10-28-30(19(12)29-15)16-5-3-2-4-14(16)22/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHULOUBEFCEOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110631 | |
| Record name | 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011371-04-2 | |
| Record name | 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011371-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Setup: Start with 4-(difluoromethoxy)-3-methoxyphenyl hydrazine and 2-fluorobenzaldehyde as starting materials.
Formation of Hydrazone: React these starting materials under acidic conditions to form the corresponding hydrazone.
Cyclization: Subject the hydrazone to cyclization in the presence of a strong base such as sodium hydride to form the pyrazolo[3,4-b]pyridine core.
Introduction of Trifluoromethyl Group: Introduce the trifluoromethyl group via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrially, the synthesis might be streamlined using continuous flow reactors to optimize yield and purity.
Advanced catalytic systems may be employed to ensure efficient addition of the trifluoromethyl group, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation reactions typically at the methoxy groups.
Reduction: Possible reductions at the nitro functionalities if present.
Substitution: Aromatic substitution, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation using reagents like KMnO4 or Jones reagent.
Reduction using Pd/C in hydrogenation.
Substitution reactions may use nucleophiles such as Grignard reagents.
Major Products
Oxidation produces quinone derivatives.
Reduction yields amine functionalities.
Substitution reactions form various functionalized derivatives of the parent compound.
Scientific Research Applications
6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic molecule with a pyrazolo[3,4-b]pyridine core and multiple substituents, including difluoromethoxy, methoxyphenyl, fluorophenyl, and trifluoromethyl groups. These functional groups suggest applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.
Potential Applications
- Medicinal Chemistry The structure of this compound makes it suitable for medicinal chemistry applications, especially in developing drugs that target different biological pathways.
- Biological activities Research suggests that compounds in the pyrazolo[3,4-b]pyridine class have significant biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods, which are crucial for producing the compound efficiently and with high purity.
Interaction Studies
Interaction studies are essential to understanding how this compound interacts with biological targets and to gain insights into its pharmacokinetics and pharmacodynamics.
Structural Similarity
Several compounds share structural similarities with this compound. The presence of multiple fluorinated groups and specific methoxy substitutions in the target compound enhances its lipophilicity and potentially improves its bioavailability compared to similar compounds, possibly leading to distinct biological activities that warrant further investigation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | Lacks methoxy and difluoromethoxy substituents | Moderate anti-inflammatory activity |
| 5-(difluoromethoxy)-1H-pyrazolo[3,4-b]pyridine | Similar core but different substituents | Potential anticancer activity |
| 6-[4-(methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | Lacks trifluoromethyl group | Limited anti-inflammatory activity |
Mechanism of Action
The compound likely interacts with molecular targets through hydrogen bonding, van der Waals interactions, and pi-stacking due to its aromatic structure. Pathways involved might include inhibition of specific enzymes or receptors, disrupting normal cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Structural Variations
The pyrazolo[3,4-b]pyridine scaffold is shared among analogs, but substituent variations significantly alter properties:
2.2. Substituent Impact Analysis
- Position 1: The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from phenyl () or 4-fluorophenyl (). Methyl or acetic acid substituents () reduce aromaticity, altering pharmacokinetics.
Position 4 :
- Position 6: The 4-(difluoromethoxy)-3-methoxyphenyl group balances lipophilicity (difluoromethoxy) and polarity (methoxy), unlike purely hydrophobic naphthyl () or cyclopropyl () groups. Methoxy groups enhance solubility but may reduce membrane permeability compared to non-polar substituents .
Research Findings and Gaps
- Synthetic Feasibility : and highlight methods for introducing triazole or thiadiazole moieties, but the target compound’s difluoromethoxy-methoxyphenyl group requires specialized fluorination protocols .
- Activity Data: No direct bioactivity data for the target compound is available in the provided evidence. Analogs with trifluoromethyl groups (e.g., ) show promise in preclinical studies, suggesting the target may share similar efficacy .
- Optimization Opportunities : Replacing the 1-(2-fluorophenyl) group with bulkier substituents (e.g., naphthyl) could enhance lipophilicity, while carboxylate esters () might improve oral bioavailability .
Biological Activity
6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This compound's structural features suggest it may interact with various biological targets, particularly in cancer therapy and inflammation modulation.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNO. Its key structural components include:
- A pyrazolo[3,4-b]pyridine core.
- Multiple fluorine substituents that enhance its biological activity through improved binding affinity and selectivity.
Kinase Inhibition
Research indicates that pyrazole derivatives, including the compound , exhibit significant activity against various kinases. For instance, studies have shown that related compounds can selectively inhibit the Akt kinase family, which plays a crucial role in cell survival and proliferation. The IC values for these inhibitors can range from low nanomolar concentrations (e.g., 61 nM for Akt1) to higher values depending on structural modifications and target specificity .
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been explored through various assays. In one study, a related pyrazole derivative demonstrated a reduction in tumor growth by 42% in vivo when administered at a dose of 10 mg/kg . The mechanism of action typically involves the inhibition of key signaling pathways that promote cancer cell survival.
Anti-Inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Initial findings suggest that certain analogs can effectively reduce PGE production, with IC values ranging from 19 to 42 μM against COX-1 and COX-2 .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its substituents. The presence of fluorine atoms has been correlated with enhanced potency against specific kinases. For instance:
- Fluoro Substituents : These groups improve hydrophobic interactions and binding affinity within the active sites of target enzymes.
- Methoxy Groups : These contribute to the overall lipophilicity and solubility of the compound, which are critical for bioavailability.
Case Study 1: In Vivo Efficacy
In a preclinical study involving animal models, administration of a closely related pyrazole derivative resulted in significant tumor regression, supporting its potential as a therapeutic agent in oncology .
Case Study 2: Selectivity Profile
A detailed analysis of selectivity against off-target kinases revealed that modifications to the pyrazole ring structure could enhance selectivity while maintaining potency against desired targets . This selectivity is crucial for reducing potential side effects associated with non-specific kinase inhibition.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example:
- Core formation : Pyrazolo[3,4-b]pyridine scaffolds are often synthesized via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions.
- Substituent introduction : Fluorinated aryl groups (e.g., 2-fluorophenyl) can be introduced via Suzuki-Miyaura coupling, while trifluoromethyl groups may require electrophilic trifluoromethylation reagents like Togni’s reagent .
- Critical parameters : Solvent choice (e.g., acetonitrile for alkylation), temperature control (reflux for cyclization), and purification (recrystallization from polar solvents) significantly impact yield .
Basic: Which analytical techniques are essential for structural confirmation, and what spectral markers should be prioritized?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), and difluoromethoxy (δ ~6.2 ppm as a triplet due to J-F coupling) .
- ¹⁹F NMR : Distinct signals for trifluoromethyl (-CF₃, δ ~-60 ppm), difluoromethoxy (-OCF₂H, δ ~-80 ppm), and aryl fluorine substituents .
- IR spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and carbonyl/amine groups if present .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyridine core .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Discrepancies often arise from assay variability or impurities. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Purity validation : Employ HPLC-MS (>95% purity) to rule out side-products .
- Meta-analysis : Compare substituent effects across studies (e.g., replacing methoxy with difluoromethoxy enhances metabolic stability but may reduce solubility) .
Advanced: What computational methods are effective for predicting binding modes of this compound to kinase targets?
- Molecular docking : Use software like AutoDock Vina with crystal structures of target kinases (e.g., JAK2 or EGFR). Prioritize poses where the trifluoromethyl group occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Pay attention to fluorine-mediated interactions (e.g., C-F⋯H-N) .
- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with IC₅₀ values to guide optimization .
Basic: What in vitro assays are suitable for preliminary evaluation of kinase inhibition?
- Kinase inhibition profiling : Use radiometric (³²P-ATP) or fluorescence-based (ADP-Glo™) assays against a panel of kinases (e.g., PIM1, CDK2).
- Cellular assays : Measure phosphorylation inhibition (e.g., pSTAT3 for JAK2 targets) via Western blotting .
Advanced: How do fluorinated substituents influence physicochemical properties and target selectivity?
- Physicochemical effects :
- Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ↑) and metabolic stability.
- Difluoromethoxy (-OCF₂H): Balances polarity and improves membrane permeability .
- Selectivity : Fluorine’s electronegativity can strengthen hydrogen bonds with kinase active sites (e.g., hinge region interactions in EGFR) .
Basic: What solvent systems are optimal for recrystallization, and how does polarity affect yield?
- Polar aprotic solvents : Acetonitrile or ethyl acetate are ideal for pyrazolo-pyridines due to moderate polarity and low reactivity.
- Gradient cooling : Slow cooling from reflux improves crystal lattice formation. For example, recrystallization from acetonitrile yielded 78% purity for a related compound .
Advanced: How can substituent modifications (e.g., replacing methoxy with ethoxy) impact SAR in kinase inhibitors?
- Steric effects : Larger groups (e.g., ethoxy) may hinder binding in sterically constrained pockets.
- Electronic effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization in aromatic systems, potentially increasing affinity .
Basic: What safety protocols are critical when handling fluorinated intermediates?
- Ventilation : Use fume hoods due to potential release of HF during hydrolysis.
- PPE : Acid-resistant gloves and goggles.
- Waste disposal : Neutralize fluorine-containing waste with calcium carbonate before disposal .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies of this compound?
- PET imaging : Incorporate ¹⁸F into the aryl ring for real-time biodistribution tracking.
- Metabolic stability : Compare ¹⁸F-labeled vs. unlabeled compound using LC-MS to identify major metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
